molecular formula C6H3Br2FS B13903336 4,5-Dibromo-2-fluorobenzenethiol CAS No. 1208075-36-8

4,5-Dibromo-2-fluorobenzenethiol

Cat. No.: B13903336
CAS No.: 1208075-36-8
M. Wt: 285.96 g/mol
InChI Key: CKHGGYKGZYRHJM-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-fluorobenzenethiol is an organosulfur compound characterized by the presence of bromine, fluorine, and thiol groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2-fluorobenzenethiol typically involves the bromination and fluorination of a benzene derivative followed by thiolation. One common method includes the bromination of 2-fluorobenzenethiol using bromine or a brominating agent under controlled conditions to achieve selective substitution at the 4 and 5 positions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-fluorobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of disulfides.

    Reduction: Formation of thiolates.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4,5-Dibromo-2-fluorobenzenethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-fluorobenzenethiol involves its interaction with various molecular targets through its reactive thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. The bromine and fluorine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dibromo-2-fluorobenzenethiol is unique due to the presence of both bromine and fluorine atoms along with a reactive thiol group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .

Properties

CAS No.

1208075-36-8

Molecular Formula

C6H3Br2FS

Molecular Weight

285.96 g/mol

IUPAC Name

4,5-dibromo-2-fluorobenzenethiol

InChI

InChI=1S/C6H3Br2FS/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H

InChI Key

CKHGGYKGZYRHJM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)S)F

Origin of Product

United States

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